

Upamostat in Solid Tumors: A Comparative Meta-Analysis of Clinical Trial Data

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Compound of Interest

Compound Name: Upamostat

Cat. No.: B1684566

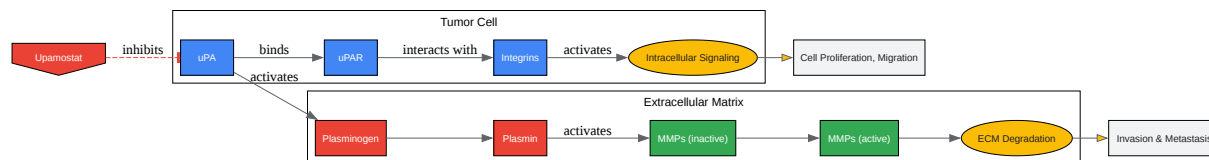
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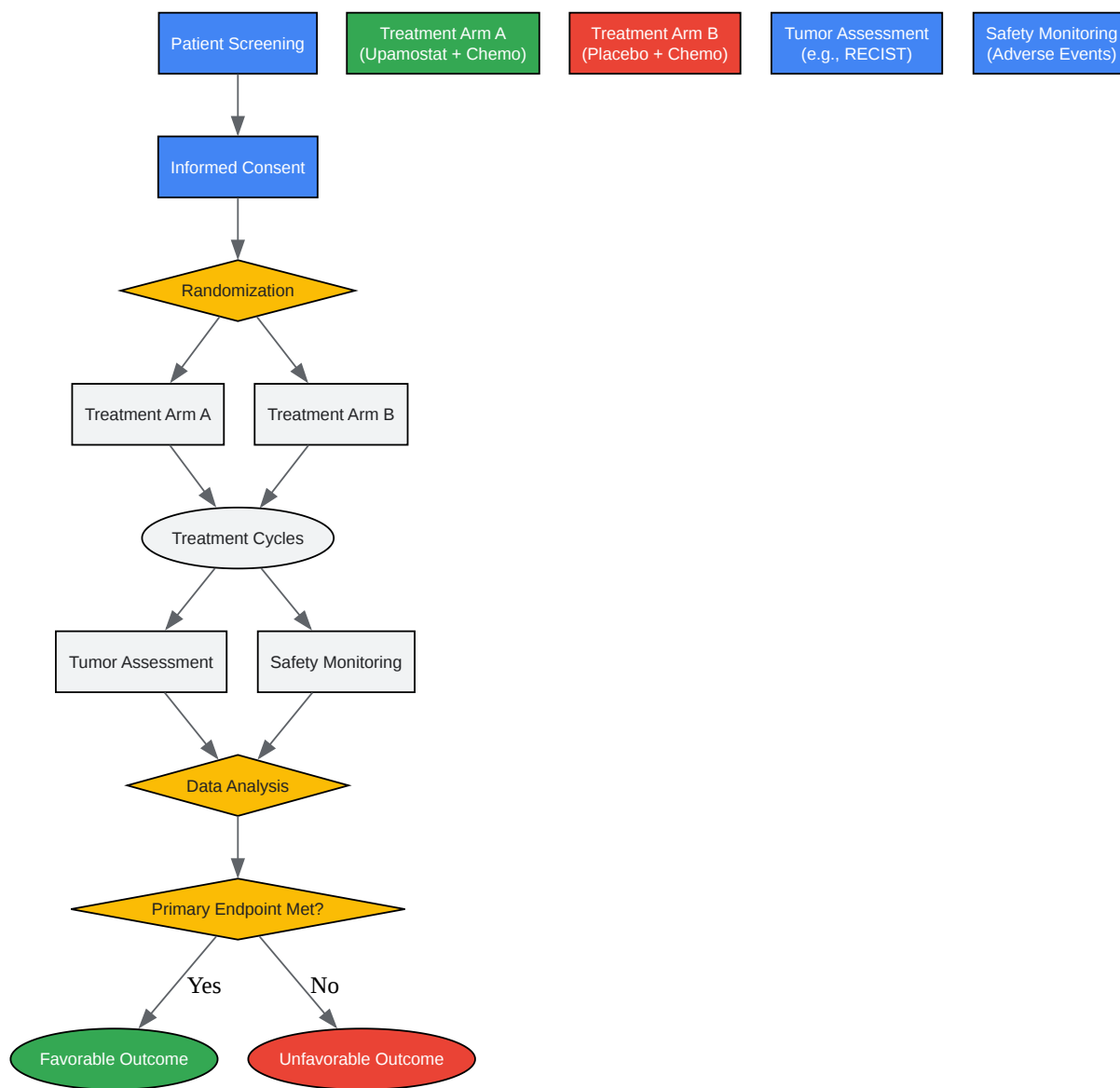
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Upamostat**, an investigational serine protease inhibitor, in the treatment of solid tumors. **Upamostat**, an oral prodrug of the active metabolite WX-UK1, targets the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis.^{[1][2][3]} This document objectively compares the performance of **Upamostat** in combination with standard chemotherapy against standard monotherapies, supported by available experimental data.

Mechanism of Action: Targeting the uPA System

Upamostat's therapeutic potential lies in its inhibition of the urokinase plasminogen activator (uPA).^[1] The uPA system is crucial for the degradation of the extracellular matrix, a process essential for tumor cell invasion and the formation of metastases.^{[2][4]} uPA converts plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs), leading to the breakdown of the surrounding tissue and facilitating cancer cell migration.^[4] By blocking uPA, **Upamostat** aims to disrupt this cascade, thereby inhibiting tumor progression and spread.^{[5][6]}





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